molecular formula C7H5Br2N3 B11835646 5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine

5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B11835646
M. Wt: 290.94 g/mol
InChI Key: SHDDSNMWAUOWOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of bromine atoms at positions 5 and 7, along with a methyl group at position 1, makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-imidazole-4-amine with brominated pyridine derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications.

Scientific Research Applications

5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the imidazopyridine core play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of bromine atoms at positions 5 and 7 in 5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine makes it unique compared to other imidazopyridines. These bromine atoms enhance its reactivity in substitution and coupling reactions, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C7H5Br2N3

Molecular Weight

290.94 g/mol

IUPAC Name

5,7-dibromo-1-methylimidazo[4,5-b]pyridine

InChI

InChI=1S/C7H5Br2N3/c1-12-3-10-7-6(12)4(8)2-5(9)11-7/h2-3H,1H3

InChI Key

SHDDSNMWAUOWOY-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=CC(=N2)Br)Br

Origin of Product

United States

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